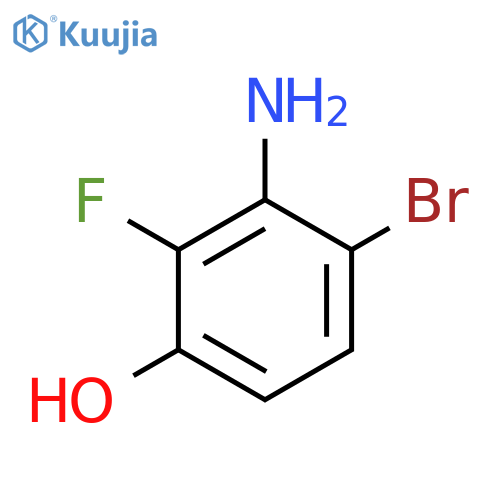

Cas no 1443107-59-2 (3-amino-4-bromo-2-fluoro-phenol)

1443107-59-2 structure

商品名:3-amino-4-bromo-2-fluoro-phenol

3-amino-4-bromo-2-fluoro-phenol 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-2-fluoro-3-hydroxyaniline

- 3-amino-4-bromo-2-fluoroPhenol

- 3-amino-4-bromo-2-fluoro-phenol

- F83938

- CS-0379040

- 1443107-59-2

- DB-117143

-

- インチ: 1S/C6H5BrFNO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2

- InChIKey: UTDNFUIRXKEKBX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1N)F)O

計算された属性

- せいみつぶんしりょう: 204.95385g/mol

- どういたいしつりょう: 204.95385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.2

3-amino-4-bromo-2-fluoro-phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P023ZVZ-100mg |

3-Amino-4-bromo-2-fluorophenol |

1443107-59-2 | 99% | 100mg |

$603.00 | 2023-12-21 | |

| 1PlusChem | 1P023ZVZ-250mg |

3-Amino-4-bromo-2-fluorophenol |

1443107-59-2 | 99% | 250mg |

$986.00 | 2023-12-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9493-250mg |

3-amino-4-bromo-2-fluoro-phenol |

1443107-59-2 | 95% | 250mg |

¥2376.0 | 2024-04-24 | |

| Ambeed | A1623991-100mg |

3-Amino-4-bromo-2-fluorophenol |

1443107-59-2 | 98% | 100mg |

$440.0 | 2024-04-23 | |

| Alichem | A013020899-500mg |

6-Bromo-2-fluoro-3-hydroxyaniline |

1443107-59-2 | 97% | 500mg |

815.00 USD | 2021-06-24 | |

| Aaron | AR02404B-1g |

3-Amino-4-bromo-2-fluorophenol |

1443107-59-2 | 98% | 1g |

$1387.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9493-1g |

3-amino-4-bromo-2-fluoro-phenol |

1443107-59-2 | 95% | 1g |

¥5940.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9493-500mg |

3-amino-4-bromo-2-fluoro-phenol |

1443107-59-2 | 95% | 500mg |

¥3960.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9493-1G |

3-amino-4-bromo-2-fluoro-phenol |

1443107-59-2 | 95% | 1g |

¥5940.00 | 2023-05-01 | |

| Alichem | A013020899-250mg |

6-Bromo-2-fluoro-3-hydroxyaniline |

1443107-59-2 | 97% | 250mg |

470.40 USD | 2021-06-24 |

3-amino-4-bromo-2-fluoro-phenol 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1443107-59-2 (3-amino-4-bromo-2-fluoro-phenol) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443107-59-2)3-amino-4-bromo-2-fluoro-phenol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):396.0/679.0/1415.0